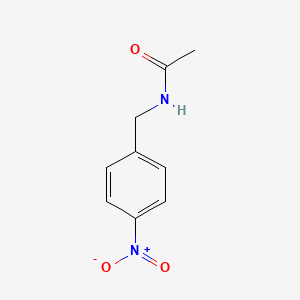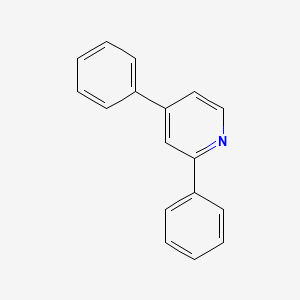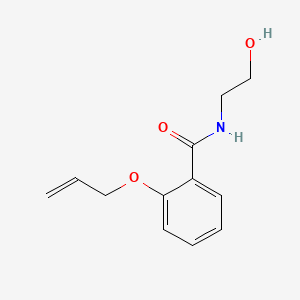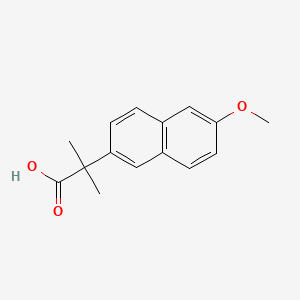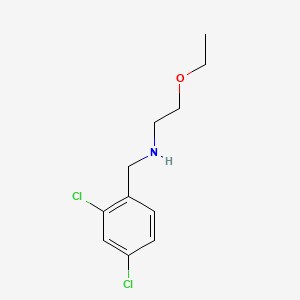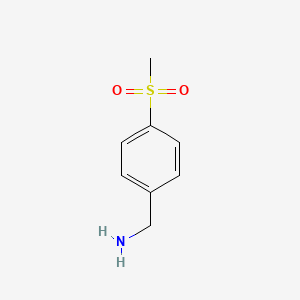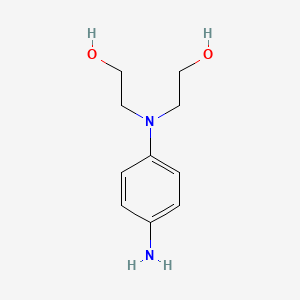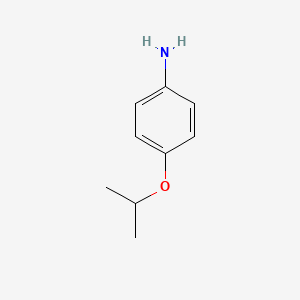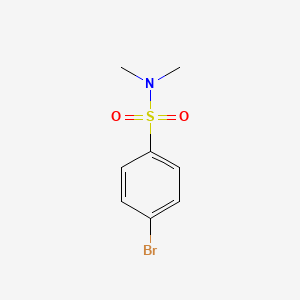
4-Bromo-N,N-diméthylbenzènesulfonamide
Vue d'ensemble
Description
OSM-S-173 est un composé de la série des Aminothieno-pyrimidines, qui fait partie du projet Open Source Malaria. Cette série de composés a été développée pour cibler le paludisme, une maladie causée par les parasites Plasmodium. La série des Aminothieno-pyrimidines, y compris OSM-S-173, a montré une activité prometteuse contre le parasite du paludisme, ce qui en fait un axe de recherche important dans le domaine du développement de médicaments antipaludiques .
Applications De Recherche Scientifique
OSM-S-173 has several scientific research applications, particularly in the field of antimalarial drug development. It has been studied for its activity against the malaria parasite and has shown promising results in inhibiting parasite growth. Additionally, OSM-S-173 and related compounds are being explored for their potential use in other areas of medicine, such as cancer research, due to their ability to interact with specific molecular targets .
Safety and Hazards
“4-Bromo-N,N-dimethylbenzenesulfonamide” is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that this compound is mainly used in organic synthesis reactions as a substrate or reagent .
Mode of Action
4-Bromo-N,N-dimethylbenzenesulfonamide interacts with its targets by participating in various organic synthesis reactions . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its LogP value, a measure of lipophilicity, is around 2.0, indicating moderate lipophilicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N,N-dimethylbenzenesulfonamide. For instance, the reaction conditions, such as temperature and pH, can affect its reactivity . Additionally, safety measures should be taken when handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'OSM-S-173 implique la construction de l'échafaudage thieno-pyrimidinique. Le processus commence généralement par la synthèse de la matière première thiophénique, suivie de la formation de l'échafaudage aminothieno-pyrimidinique. Cela implique plusieurs étapes, notamment l'halogénation et la formation d'esters de boronate .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'OSM-S-173 ne soient pas détaillées, l'approche générale impliquerait l'adaptation des méthodes de synthèse en laboratoire à une échelle plus importante. Cela inclurait l'optimisation des conditions de réaction pour une production à grande échelle, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de techniques de purification efficaces pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
OSM-S-173 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants.
Réduction : Ceci implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe dans la molécule par un autre atome ou groupe.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants incluent les halogènes et les nucléophiles dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés en fonction des substituants introduits.
Applications de la recherche scientifique
OSM-S-173 a plusieurs applications de recherche scientifique, en particulier dans le domaine du développement de médicaments antipaludiques. Il a été étudié pour son activité contre le parasite du paludisme et a montré des résultats prometteurs dans l'inhibition de la croissance des parasites. En outre, OSM-S-173 et les composés apparentés sont explorés pour leur utilisation potentielle dans d'autres domaines de la médecine, tels que la recherche sur le cancer, en raison de leur capacité à interagir avec des cibles moléculaires spécifiques .
Mécanisme d'action
Le mécanisme d'action de l'OSM-S-173 implique son interaction avec des cibles moléculaires spécifiques au sein du parasite du paludisme. On pense que le composé interfère avec les voies métaboliques du parasite, ce qui entraîne sa mort. Les cibles et les voies moléculaires exactes impliquées sont encore à l'étude, mais on pense que l'OSM-S-173 peut inhiber des enzymes clés ou perturber des processus cellulaires critiques au sein du parasite .
Comparaison Avec Des Composés Similaires
Composés similaires
OSM-S-106 : Un autre composé de la série des Aminothieno-pyrimidines, qui a montré une activité antipaludique similaire.
TCMDC 132385 : Un composé apparenté qui a été étudié pour son activité contre le paludisme.
Unicité de l'OSM-S-173
OSM-S-173 est unique en raison de ses caractéristiques structurales spécifiques et de sa forte activité contre le parasite du paludisme. Par rapport aux composés similaires, OSM-S-173 a montré une meilleure solubilité et stabilité, ce qui en fait un candidat plus prometteur pour un développement ultérieur en tant que médicament antipaludique .
Propriétés
IUPAC Name |
4-bromo-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUNPZZVCXYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220968 | |
| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-60-8 | |
| Record name | 4-Bromo-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 707-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-N,N-dimethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF3K42EQT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
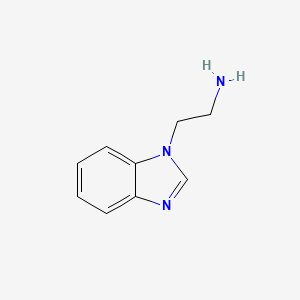
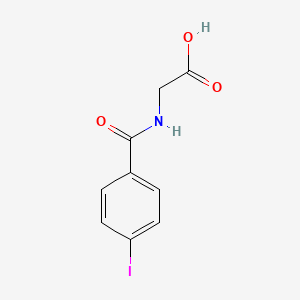
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
